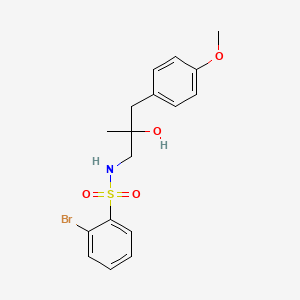![molecular formula C22H20N2OS B2785126 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-23-6](/img/structure/B2785126.png)
3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, a class of chemical compounds to which the compound belongs, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This process can also involve a primary amine .Molecular Structure Analysis
The molecular structure of “3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted at the 3-position by a 2,5-dimethylbenzyl group and at the 7-position by a 3-methylphenyl group.Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones are diverse and can lead to a variety of products . For example, heating 3-amino-thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.48. Further physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique
Green Synthesis Approaches
A novel and green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy, reduced catalyst loading, and easy purification. This method provides an environmentally friendly pathway to produce these pharmacologically important compounds, which are crucial in the development of new drugs and materials (Taoda Shi et al., 2018).
Synthesis and Biological Evaluation
Research has focused on the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their evaluation for various biological activities. For instance, some derivatives have been synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities, showing significant potential in these areas (V. Alagarsamy et al., 2007). Another study synthesized and evaluated thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents, highlighting their remarkable activity against fungi, bacteria, and inflammation (M. Tolba et al., 2018).
Antimicrobial and Antitumor Activities
The synthesis of thieno and furopyrimidine derivatives has led to compounds with promising antimicrobial activity against various bacterial and fungal strains, as well as antitumor activities. These findings underscore the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing new therapeutic agents (M. I. Hossain et al., 2009).
Novel Synthetic Routes and Chemical Properties
Innovative synthetic routes have been developed to produce 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, exploring their analgesic, anti-inflammatory, and ulcerogenic index activities. These studies not only expand the chemical diversity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives but also provide insights into their pharmacological profiles (V. Alagarsamy et al., 2007).
Orientations Futures
The future directions for research on “3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities , suggesting potential avenues for future research.
Propriétés
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-5-4-6-17(9-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)7-8-16(18)3/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMDZASVXIBTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

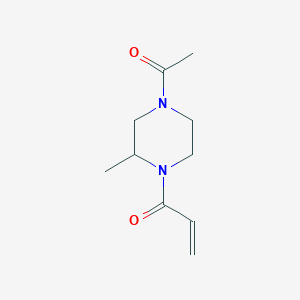
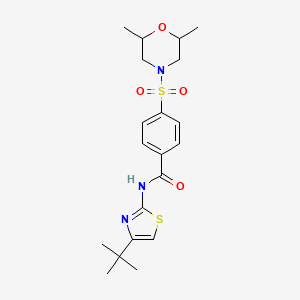
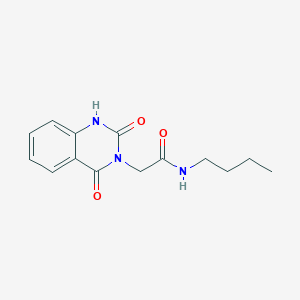
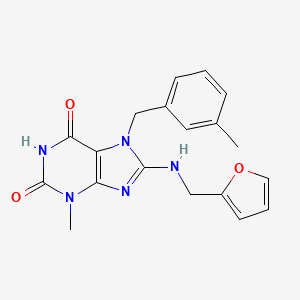
![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)
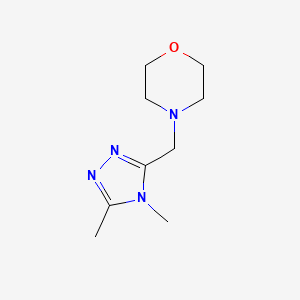
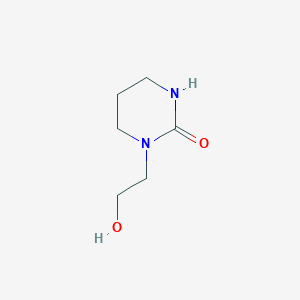
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

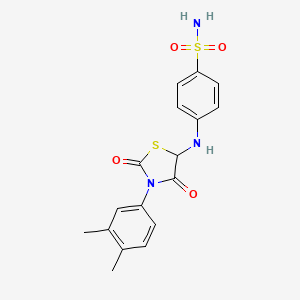
![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)
